Prednisolone acetate-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

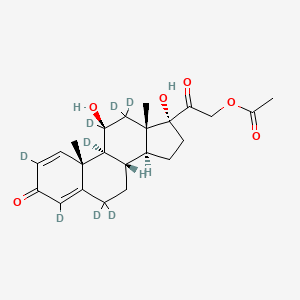

Molecular Formula |

C23H30O6 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-2,4,6,6,9,11,12,12-octadeuterio-11,17-dihydroxy-10,13-dimethyl-3-oxo-8,14,15,16-tetrahydro-7H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h6,8,10,16-18,20,26,28H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i4D2,6D,10D,11D2,18D,20D |

InChI Key |

LRJOMUJRLNCICJ-DMDLTSEXSA-N |

Isomeric SMILES |

[2H]C1=C[C@]2(C(=C(C1=O)[2H])C(C[C@@H]3[C@@]2([C@@](C([C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)C)O)C)([2H])[2H])([2H])O)[2H])([2H])[2H])C |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Prednisolone Acetate-d8 for Researchers, Scientists, and Drug Development Professionals

Introduction

Prednisolone acetate-d8 is the deuterated analog of Prednisolone acetate, a synthetic glucocorticoid. The strategic replacement of eight hydrogen atoms with deuterium, a stable isotope of hydrogen, renders it an invaluable tool in analytical and research settings. Its primary application is as an internal standard for the quantification of prednisolone and its metabolites in biological matrices using mass spectrometry-based methods. The increased mass of the deuterated molecule allows for its clear differentiation from the non-labeled analyte, ensuring accurate and precise measurements in complex samples. This technical guide provides a comprehensive overview of this compound, including its properties, analytical applications, and the biological pathways it helps to investigate.

Core Properties of this compound

This compound shares the same chemical structure as its non-deuterated counterpart, with the exception of the isotopic labeling. This structural similarity ensures that it mimics the behavior of the parent drug during sample preparation and analysis.

| Property | Value |

| Chemical Formula | C₂₃H₂₂D₈O₆ |

| Molecular Weight | 410.53 g/mol |

| Appearance | White to off-white solid |

| Primary Application | Internal standard for mass spectrometry |

Analytical Applications and Experimental Protocols

The primary utility of this compound lies in its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its use helps to correct for variations in sample extraction, injection volume, and ionization efficiency, thereby improving the accuracy and precision of quantitative analyses.

Experimental Protocol: Quantification of Prednisolone in Human Plasma using LC-MS/MS

This protocol provides a typical workflow for the determination of prednisolone concentrations in human plasma, a common application in pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

2. Liquid Chromatography Conditions

| Parameter | Typical Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 20% B, ramp to 90% B over 5 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

3. Mass Spectrometry Conditions (Triple Quadrupole)

| Parameter | Prednisolone | Prednisolone-d8 |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | 361.2 | 369.2 |

| Product Ion 1 (m/z) | 147.1 | 152.1 |

| Product Ion 2 (m/z) | 307.2 | 315.2 |

| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |

Experimental Workflow Diagram

Sample preparation workflow for plasma analysis.

Synthesis of this compound

A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the scientific literature, as this is often proprietary information of commercial suppliers. However, the general approach involves two key stages: the synthesis of unlabeled prednisolone acetate and the subsequent introduction of deuterium atoms.

1. Synthesis of Prednisolone Acetate:

The synthesis of prednisolone acetate typically starts from hydrocortisone. A common method involves a microbial dehydrogenation step using microorganisms like Arthrobacter simplex to introduce a double bond at the C1-C2 position of the steroid nucleus, converting hydrocortisone to prednisolone. This is followed by an esterification reaction at the C21 hydroxyl group with acetic anhydride to yield prednisolone acetate.

2. Deuteration:

The introduction of deuterium atoms can be achieved through various methods, often involving base- or acid-catalyzed exchange reactions in the presence of a deuterium source, such as deuterium oxide (D₂O). For this compound, the deuterium atoms are strategically placed on the steroid backbone where they are not readily exchanged under physiological or analytical conditions.

Conceptual Synthesis Workflow

Conceptual synthesis pathway for this compound.

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

Prednisolone acetate is a prodrug that is rapidly converted to its active form, prednisolone, in the body. Prednisolone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway of glucocorticoids.

Glucocorticoid receptor signaling pathway.

In this pathway, prednisolone diffuses across the cell membrane and binds to the glucocorticoid receptor (GR), which is located in the cytoplasm in a complex with heat shock proteins (HSP). This binding causes a conformational change, leading to the dissociation of the HSPs and the translocation of the activated GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either increase the transcription of anti-inflammatory genes or decrease the transcription of pro-inflammatory genes, ultimately leading to the observed therapeutic effects.

This compound is an essential tool for researchers and drug development professionals involved in the study of glucocorticoids. Its use as an internal standard in LC-MS/MS methods allows for the reliable quantification of prednisolone in biological samples, which is crucial for pharmacokinetic and metabolic studies. Understanding its properties, analytical applications, and the biological pathways it helps to elucidate is key to its effective implementation in research and development.

A Technical Guide to the Synthesis of Deuterium-Labeled Prednisolone Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis of deuterium-labeled Prednisolone acetate. Given the absence of a publicly available, validated protocol for this specific molecule, this guide consolidates established chemical principles and experimental data from the synthesis of analogous deuterated steroids. The resulting isotopically labeled compound is a crucial tool for metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry.[1][2][3]

Introduction and Rationale

Prednisolone acetate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The development of a deuterium-labeled version is of significant interest in pharmaceutical research and development. Stable isotope labeling, particularly with deuterium, allows for the precise differentiation and quantification of the drug from its endogenous counterparts in biological matrices.[4][5] This is achieved by leveraging the mass difference in analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which enhances the accuracy and sensitivity of bioanalytical assays.[1][4]

The proposed synthesis aims to introduce deuterium atoms at chemically stable positions that are not prone to back-exchange under physiological conditions. The methodology is based on a base-catalyzed hydrogen-deuterium exchange mechanism on a protected steroid intermediate.

Proposed Synthetic Strategy

The synthesis of deuterium-labeled Prednisolone acetate can be approached from its precursor, Prednisone acetate. The core strategy involves three main stages: protection of reactive carbonyl groups, base-catalyzed deuterium exchange, and subsequent deprotection to yield the final product. This multi-step process is necessary to direct the deuteration to the desired positions and avoid unwanted side reactions. A patent for the preparation of Prednisolone acetate from Prednisone acetate outlines a similar multi-step process involving protection, reduction, and deprotection, which can be adapted for this purpose.[6]

Caption: Proposed workflow for the synthesis of deuterium-labeled Prednisolone acetate.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the chemical modification of corticosteroids.[6][7][8] All operations should be performed in a fume hood with appropriate personal protective equipment.

Stage 1: Protection of Carbonyl Groups

-

Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add Prednisone acetate (1.0 eq).

-

Reagents: Add toluene as the solvent, followed by ethylene glycol (10 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

-

Reaction: Heat the mixture to reflux. Water formed during the ketalization will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Wash sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 3,20-bis(ethyleneketal) protected intermediate. Purify by column chromatography on silica gel.

Stage 2: Deuteration and Reduction

-

Deuterium Exchange: Dissolve the protected intermediate (1.0 eq) in deuterated methanol (MeOD). Add a solution of sodium deuteroxide (NaOD) in D₂O. Stir the mixture at room temperature for 12-24 hours.[9] The enolizable positions will undergo H-D exchange.

-

Monitoring: Monitor the extent of deuteration by taking small aliquots, quenching them, and analyzing by LC-MS to determine the mass increase.

-

Quenching: Once the desired level of deuteration is achieved, neutralize the reaction by adding it to a cooled, stirred solution of ammonium chloride in D₂O.

-

Extraction: Extract the deuterated product with ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

-

Reduction of 11-keto group: Dissolve the crude deuterated intermediate in a mixture of dichloromethane and ethanol. Cool the solution to 0 °C in an ice bath.

-

Reaction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise while maintaining the temperature. Stir for 1-2 hours.

-

Workup: Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry, and concentrate to yield the deuterated 11β-hydroxy intermediate.

Stage 3: Deprotection

-

Setup: Dissolve the crude product from the previous step in a mixture of acetone and water.

-

Reagent: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.2 eq).

-

Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete removal of the ketal protecting groups.

-

Workup: Cool the reaction and remove the acetone under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic extracts with saturated sodium bicarbonate and brine.

-

Final Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product, deuterium-labeled Prednisolone acetate, by flash chromatography or recrystallization.

Quantitative Data Summary

The following table presents anticipated results for the synthesis, based on yields reported for analogous reactions in the literature.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Expected Isotopic Purity |

| 1. Protection | Prednisone Acetate | Ethylene glycol, p-TsOH | 3,20-bis(ethyleneketal) Prednisone Acetate | 85-95% | N/A |

| 2. Deuteration | Protected Intermediate | NaOD, D₂O, MeOD | Deuterated Ketal Intermediate | 90-98% | >95% (d₅-d₇) |

| 3. Reduction | Deuterated Ketal | NaBH₄ | Deuterated 11β-hydroxy Ketal | 80-90% | >95% (d₅-d₇) |

| 4. Deprotection | Deuterated 11β-hydroxy Ketal | PPTS | [dₙ]-Prednisolone Acetate | 75-85% | >95% (d₅-d₇) |

| Overall | Prednisone Acetate | [dₙ]-Prednisolone Acetate | ~50-70% | >95% (d₅-d₇) |

Characterization and Analysis

Confirmation of the structure and isotopic enrichment of the final product is critical. The following analytical methods are recommended.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the labeled product, allowing for the determination of the number of incorporated deuterium atoms. The isotopic distribution can be calculated from the mass spectrum.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Comparison with the spectrum of an unlabeled standard will show a reduction or disappearance of signals corresponding to the positions where deuterium has been incorporated.[10]

-

²H NMR: This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment.

-

¹³C NMR: Will show characteristic shifts and splitting patterns for carbons bonded to deuterium.

-

Caption: Workflow for the characterization of synthesized deuterium-labeled Prednisolone acetate.

References

- 1. Deuterium labelled steroid hormones: tracers for the measurement of androgen plasma clearance rates in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium-Labeled Steroids for Study in Humans | Hormone Research in Paediatrics | Karger Publishers [karger.com]

- 3. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapidity and Precision of Steroid Hormone Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CN105503986A - Prednisolone acetate preparation method - Google Patents [patents.google.com]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 10. Use of deuterium labeling in NMR: overcoming a sizeable problem - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Prednisolone Acetate

Executive Summary: Prednisolone acetate is a synthetic glucocorticoid widely utilized for its potent anti-inflammatory and immunosuppressive properties. Its deuterated form, prednisolone acetate-d8, serves primarily as an internal standard for analytical quantification due to its identical chemical behavior and mechanism of action. This guide focuses on the well-established molecular pathways of the active compound, prednisolone. Upon administration, prednisolone acetate is rapidly hydrolyzed to prednisolone, which exerts its effects by modulating gene expression through genomic and non-genomic pathways. The core of its action lies in its interaction with the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins. This document provides a detailed overview of these mechanisms, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action

Prednisolone acetate, as a prodrug, is converted to its active metabolite, prednisolone. The mechanism of action is multifaceted, encompassing both slow-onset genomic effects and rapid non-genomic effects.[1][2]

1.1. Genomic Pathway (Classical Mechanism)

The primary therapeutic effects of prednisolone are mediated through the genomic pathway, which involves the regulation of gene transcription and typically takes hours to manifest.[3]

-

Cellular Entry and Receptor Binding: Being lipophilic, prednisolone passively diffuses across the cell membrane into the cytoplasm.[1] There, it binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock proteins (HSPs) like Hsp90 and immunophilins (e.g., FKBP51).[4][5]

-

Receptor Activation and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This exposes the nuclear localization signals on the GR. The activated ligand-receptor complex then dimerizes and translocates into the nucleus.[1][6]

-

Modulation of Gene Expression: Once in the nucleus, the GR dimer can alter gene expression in two primary ways:

-

Transactivation: The GR dimer binds directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][2] This interaction typically upregulates the transcription of anti-inflammatory proteins, such as annexin A1 (lipocortin-1), interleukin-10 (IL-10), and IκBα (the inhibitor of NF-κB).[7][8] Annexin A1 is particularly important as it inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory prostaglandins and leukotrienes.[7][8]

-

Transrepression: The activated GR can suppress the expression of pro-inflammatory genes without direct DNA binding. It achieves this by physically interacting with and inhibiting key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][7] This protein-protein interaction prevents these factors from binding to their respective DNA response elements, thus downregulating the expression of cytokines, chemokines, adhesion molecules, and enzymes like COX-2.[1][7]

-

1.2. Non-Genomic Pathways

Prednisolone can also elicit rapid effects (within minutes) that are independent of gene transcription and protein synthesis.[3][9] These non-genomic actions are mediated through several proposed mechanisms:

-

Cytosolic GR-Mediated Effects: The activated cytosolic GR can interact with and modulate the activity of various signaling proteins and kinases without translocating to the nucleus.[3][10]

-

Membrane-Bound GR (mGCR) Interaction: Specific glucocorticoid receptors located on the cell membrane can trigger rapid intracellular signaling cascades upon ligand binding.[10][11]

-

Physicochemical Membrane Interactions: At high concentrations, glucocorticoids can non-specifically interact with cellular membranes, altering their fluidity and the function of membrane-associated proteins.[2]

These rapid actions contribute to the immediate therapeutic responses seen with high-dose glucocorticoid therapy, such as decreased vasodilation and capillary permeability.[2][7]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key molecular pathways and a typical experimental workflow for evaluating glucocorticoid activity.

Caption: Genomic signaling pathway of Prednisolone Acetate.

Caption: Experimental workflow for glucocorticoid activity assessment.

Quantitative Data

The pharmacodynamic properties of prednisolone have been characterized in numerous studies. The following tables summarize representative quantitative data. Note that specific values can vary depending on the cell type, experimental conditions, and assay used.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Receptor | Species | Ki (nM) | Assay Method |

|---|---|---|---|---|

| Prednisolone | Glucocorticoid Receptor | Human | 2.4 | Radioligand Binding Assay[12] |

| Dexamethasone | Glucocorticoid Receptor | Human | ~1-5 | Homogenized Cell Binding[13] |

| Cortisol | Glucocorticoid Receptor | Human | ~5-25 | Whole Cell Binding |

Ki (Inhibition Constant) is inversely proportional to binding affinity.

Table 2: In Vitro Anti-Inflammatory Potency

| Compound | Parameter | Cell Line | Stimulus | IC50 |

|---|---|---|---|---|

| Prednisolone | NF-κB Nuclear Translocation Inhibition | Human PASMC | PDGF | < 200 µM[14] |

| Dexamethasone | IL-6 Secretion Inhibition | A549 | IL-1β | ~1-10 nM |

| Cortisol | NF-κB Inhibition | HNSCC Cell Lines | - | > 50 µg/mL[15] |

IC50 (Half-maximal Inhibitory Concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

4.1. Protocol: Glucocorticoid Receptor (GR) Competitive Binding Assay

This protocol determines the affinity of a test compound for the GR by measuring its ability to compete with a fluorescently labeled glucocorticoid ligand.

Materials:

-

Recombinant Human Glucocorticoid Receptor (GR) protein.

-

Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).[16]

-

GR Screening Buffer.[16]

-

Dithiothreitol (DTT).

-

Test compound (Prednisolone Acetate) and control compounds.

-

Microplate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation: Prepare a "Complete GR Screening Buffer" containing DTT. Prepare a working solution of the fluorescent ligand and the GR protein in the complete buffer.[16]

-

Compound Dilution: Prepare serial dilutions of the test compound (e.g., prednisolone) and control compounds in the assay buffer directly in a microplate (e.g., 96-well black plate).

-

Assay Reaction: Add the GR protein/fluorescent ligand mixture to all wells containing the test compounds. Include wells for "no competitor" (maximum polarization) and "no GR" (minimum polarization) controls.

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow the binding reaction to reach equilibrium.[16]

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be used to calculate the Ki (binding affinity).

4.2. Protocol: GRE-Driven Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the GR and induce gene transcription via GREs.

Materials:

-

A suitable human cell line (e.g., A549, HEK293) stably or transiently transfected with two plasmids:

-

Cell culture medium and reagents.

-

Test compound (Prednisolone Acetate).

-

Luciferase assay reagent (containing luciferin substrate).

-

Luminometer plate reader.

Procedure:

-

Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.[19]

-

Compound Treatment: Treat the cells with serial dilutions of prednisolone or control compounds for a specified period (e.g., 6-24 hours).[19] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After incubation, remove the medium and lyse the cells using a passive lysis buffer.

-

Luciferase Measurement: Add the luciferase assay reagent to each well. This reagent contains the substrate luciferin, which is converted to a luminescent product by the expressed luciferase enzyme.

-

Data Acquisition: Immediately measure the luminescence in each well using a luminometer.

-

Data Analysis: Normalize the luciferase signal (e.g., to total protein content or a co-transfected control reporter). Plot the normalized signal against the logarithm of the compound concentration and fit the curve to determine the EC50 (half-maximal effective concentration) for transactivation.

References

- 1. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 2. ovid.com [ovid.com]

- 3. droracle.ai [droracle.ai]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FKBP51 modulates steroid sensitivity and NFκB signalling: A novel anti‐inflammatory drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is Prednisolone Acetate used for? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Prednisolone Acetate Ophthalmic Suspension, USP, 1% [dailymed.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prednisolone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prednisolone inhibits PDGF-induced nuclear translocation of NF-kappaB in human pulmonary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Selection of NFκB Inhibitors to Block Inflammation and Induce Sensitisation to FasL-Induced Apoptosis in HNSCC Cell Lines Is Critical for Their Use as a Prospective Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Development of a dual luciferase reporter screening assay for the detection of synthetic glucocorticoids in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Glucocorticoid Pathway - Report Lentivirus [gentarget.com]

- 19. biorxiv.org [biorxiv.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Prednisolone Acetate-d8

Introduction

This compound is the deuterated form of Prednisolone acetate, a synthetic glucocorticoid. The incorporation of eight deuterium atoms into the prednisolone acetate structure makes it a valuable tool in various research applications.[1] Primarily, it serves as an internal standard for the quantitative analysis of Prednisolone acetate in biological samples by mass spectrometry, due to its similar chemical and physical properties to the unlabeled compound but distinct mass.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its characterization, and a visualization of its biological signaling pathway.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are largely comparable to its non-deuterated counterpart. The primary difference lies in its increased molecular weight due to the presence of deuterium isotopes.

| Property | Value | References |

| Chemical Name | (11β)-21-(Acetyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione-d8 | [3][4] |

| Molecular Formula | C₂₃H₂₂D₈O₆ | [1][3][4][5] |

| Molecular Weight | 410.53 g/mol | [1][3][4][5] |

| CAS Number | Not consistently assigned (Unlabeled: 52-21-1) | [3][5][6] |

| Appearance | White to off-white crystalline powder (inferred from unlabeled compound) | [7][8] |

| Melting Point | Approx. 235-242°C with decomposition (based on unlabeled compound) | [7][9][10][11][12] |

| Solubility | Poorly soluble in water; Soluble in chloroform, methanol, ethanol | [7][12][13][14] |

| Storage | 2-8°C Refrigerator or -20°C | [4][15][16] |

Experimental Protocols

Characterization of this compound involves standard analytical techniques, with specific considerations for the isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the identity and isotopic purity of this compound.

-

Objective: To determine the molecular weight and confirm the incorporation of eight deuterium atoms.

-

Methodology (LC-MS/MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol.

-

Chromatography: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system. A typical setup might use a C18 reversed-phase column.[2]

-

Mass Analysis: The mass spectrometer is operated in positive ion mode. The parent ion corresponding to [M+H]⁺ for this compound (m/z 411.5) is selected. Fragmentation of this parent ion will yield product ions that can be used for structural confirmation. The mass shift of +8 compared to the unlabeled compound (m/z 403.5) confirms the deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information.

-

Objective: To confirm the positions of the deuterium atoms and verify the overall structure.

-

Methodology:

-

¹H NMR (Proton NMR): Dissolve the sample in a deuterated solvent (e.g., CDCl₃). In the ¹H NMR spectrum, signals corresponding to the positions where deuterium has been substituted will be absent or significantly reduced in intensity. This provides direct evidence of the location of the deuterium labels.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will be very similar to that of the unlabeled Prednisolone acetate. However, carbons bonded to deuterium may show a characteristic triplet splitting pattern due to C-D coupling and a slight upfield shift.

-

²H NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei, providing a definitive confirmation of their presence and chemical environment.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within the molecule.

-

Objective: To identify characteristic functional groups and the presence of C-D bonds.

-

Methodology (FTIR):

-

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) disk or analyzed using an Attenuated Total Reflectance (ATR) accessory.[12][17]

-

Analysis: The resulting spectrum is compared to the spectrum of unlabeled Prednisolone acetate.[18] Key functional groups to identify include:

-

O-H stretching (hydroxyl groups)

-

C=O stretching (ketone and ester carbonyls)

-

C=C stretching (alkenes)

-

-

Deuterium Signature: The presence of C-D bonds will give rise to characteristic stretching and bending vibrations at lower frequencies (typically around 2100-2250 cm⁻¹) than the corresponding C-H bonds, providing clear evidence of deuteration.

-

Caption: Experimental workflow for the characterization of this compound.

Mechanism of Action and Signaling Pathway

As a synthetic corticosteroid, Prednisolone acetate exerts its effects by modulating gene expression to produce anti-inflammatory and immunosuppressive responses.[19][20] The deuteration does not alter this biological mechanism.

-

Cellular Entry and Receptor Binding: Being lipophilic, Prednisolone acetate passively diffuses across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR).[19][21]

-

Nuclear Translocation: This binding event causes a conformational change in the GR, leading to its activation and translocation into the nucleus.[20][21]

-

Gene Regulation: Inside the nucleus, the Prednisolone-GR complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[20][21]

-

Anti-inflammatory Effects: This binding modulates the transcription of target genes.

-

Transrepression: It inhibits the expression of pro-inflammatory proteins such as cytokines, chemokines, and adhesion molecules. It also inhibits the enzyme phospholipase A2, which blocks the production of inflammatory mediators like prostaglandins and leukotrienes.[21][22][23]

-

Transactivation: It increases the expression of anti-inflammatory proteins like lipocortin-1.[23]

-

The net result is a potent reduction in inflammation and suppression of the immune response.

Caption: Signaling pathway of Prednisolone acetate.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. dshs-koeln.de [dshs-koeln.de]

- 3. Prednisolone-d8 (Major) Acetate | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. clearsynth.com [clearsynth.com]

- 6. [Prednisolone Acetate (200 mg)] - CAS [52-21-1] [store.usp.org]

- 7. Prednisolone acetate - Wikipedia [en.wikipedia.org]

- 8. What is Prednisolone Acetate - Properties & Specifications [ru.eventt-chem.com]

- 9. Prednisolone Acetate - CD Formulation [formulationbio.com]

- 10. Prednisolone Acetate [webbook.nist.gov]

- 11. 50-24-8・Prednisolone・165-11491・161-11493[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. selleckchem.com [selleckchem.com]

- 15. allmpus.com [allmpus.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Prednisolone Acetate | C23H30O6 | CID 5834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 19. A Comprehensive Guide To Prednisolone Acetate: Uses, Mechanism [octagonchem.com]

- 20. What is Prednisolone Acetate used for? [synapse.patsnap.com]

- 21. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Prednisolone Acetate Ophthalmic Suspension, USP, 1% [dailymed.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to the Isotopic Purity of Prednisolone Acetate-d8

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical development and research, the isotopic purity of deuterated compounds is a critical quality attribute. This is particularly true for stable-isotope labeled internal standards like Prednisolone acetate-d8, which are indispensable for accurate bioanalytical studies. This technical guide provides an in-depth exploration of the methodologies used to determine the isotopic purity of this compound, offering detailed experimental protocols and data interpretation strategies.

The Significance of Isotopic Purity

The efficacy of a deuterated internal standard is directly linked to its isotopic purity. A high degree of deuteration ensures a distinct mass shift from the unlabeled analyte, minimizing cross-signal interference and enhancing the accuracy and precision of quantitative analyses by mass spectrometry. Conversely, the presence of significant proportions of lower-deuterated or unlabeled species (e.g., d7, d6, or d0) can compromise data quality by introducing isotopic crosstalk. Regulatory bodies, therefore, demand rigorous characterization of the isotopic distribution of such compounds.

Quantitative Analysis of Isotopic Purity

The determination of isotopic purity for this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is the cornerstone for elucidating the isotopic distribution of this compound. By precisely measuring the mass-to-charge ratio (m/z) of the molecular ions, HRMS can resolve the different isotopologues (molecules that differ only in their isotopic composition).

Table 1: Example Isotopic Distribution of this compound by Mass Spectrometry

| Isotopologue | Theoretical m/z | Relative Abundance (%) |

| d8 (C₂₃H₂₂D₈O₆) | 410.28 | 98.5 |

| d7 (C₂₃H₂₃D₇O₆) | 409.27 | 1.2 |

| d6 (C₂₃H₂₄D₆O₆) | 408.27 | 0.2 |

| d5 (C₂₃H₂₅D₅O₆) | 407.26 | <0.1 |

| d0 (Unlabeled) | 402.22 | <0.1 |

Note: The data presented in this table is for illustrative purposes and represents a typical high-purity batch. Actual distributions may vary between different manufacturing lots.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While MS provides an excellent overview of the isotopic distribution, NMR spectroscopy, particularly proton (¹H-NMR) and deuterium (²H-NMR), offers complementary information about the location and extent of deuteration. In a highly deuterated compound like this compound, ¹H-NMR can be used to quantify the small residual proton signals at the deuterated positions. Conversely, ²H-NMR directly detects the deuterium atoms, providing a fingerprint of the deuteration pattern.

Table 2: Isotopic Purity Assessment by ¹H-NMR

| Position | Residual Proton Signal Integral | % Deuteration |

| C-2, 4, 6, 9, 12, 12, 21, 21 | < 2% | > 98% |

Note: This table provides a simplified representation. A detailed analysis would involve the integration of specific proton signals relative to a non-deuterated internal standard.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable isotopic purity data. The following sections outline typical methodologies for the analysis of this compound.

Mass Spectrometry Protocol

A liquid chromatography-mass spectrometry (LC-MS) method is commonly employed to ensure the purity of the sample entering the mass spectrometer and to avoid ion suppression.

1. Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase composition.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Scan Range: m/z 100-1000.

-

Resolution: > 60,000.

-

Data Analysis: The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

NMR Spectroscopy Protocol

Quantitative NMR (qNMR) requires careful sample preparation and parameter optimization to ensure accurate results.

1. Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into an NMR tube.

-

Add a precise volume of a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

For quantitative ¹H-NMR, add a known amount of a certified internal standard with a distinct, sharp signal (e.g., maleic acid).

2. ¹H-NMR Acquisition Parameters:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: A standard single-pulse experiment.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

-

Data Analysis: The percentage of deuteration at each position is calculated by comparing the integral of the residual proton signal to the integral of the internal standard.

3. ²H-NMR Acquisition Parameters:

-

Spectrometer: Equipped with a deuterium probe.

-

Pulse Sequence: A standard single-pulse experiment.

-

Data Analysis: The spectrum will show signals corresponding to the different deuterium environments, confirming the positions of deuteration.

Workflow and Pathway Visualizations

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Analysis by LC-MS.

Caption: Workflow for Isotopic Purity Analysis by NMR.

Conclusion

The rigorous determination of the isotopic purity of this compound is a non-negotiable aspect of its use in regulated bioanalysis. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of both the overall isotopic distribution and the site-specific degree of deuteration. The detailed protocols and workflows presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to ensure the quality and reliability of this critical analytical standard. By adhering to these principles, the scientific community can maintain the highest standards of data integrity in pharmacokinetic and other quantitative studies.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide: Prednisolone Acetate vs. Prednisolone Acetate-d8

This technical guide provides a comprehensive comparison of Prednisolone Acetate and its deuterated analog, this compound. It covers their core properties, analytical applications, and the fundamental principles governing their use in research and development. This document is intended to serve as a practical resource for scientists utilizing these compounds in experimental settings.

Introduction: The Role of Deuterated Internal Standards

Prednisolone acetate is a synthetic glucocorticoid corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2][3] It is the 21-acetate ester of prednisolone and is hydrolyzed in the body to its active form, prednisolone.[1][2] In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. This is often accomplished by using a stable isotope-labeled internal standard (SIL-IS).[4] this compound is the deuterated form of prednisolone acetate, designed specifically for this purpose.[5] The use of deuterated standards is a common practice in mass spectrometry to improve the sensitivity, precision, and recovery of analytical methods.[6]

The core principle behind using a SIL-IS like this compound is that it is chemically identical to the analyte (Prednisolone acetate) but has a different mass due to the replacement of hydrogen atoms with deuterium.[4] This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.[4]

Physicochemical Properties

The primary difference between Prednisolone Acetate and this compound is their molar mass, which is a direct result of the eight deuterium atoms replacing eight hydrogen atoms in the d8 isotopologue. This mass shift is the key to its utility as an internal standard.

| Property | Prednisolone Acetate | This compound |

| Chemical Formula | C₂₃H₃₀O₆[7][8] | C₂₃H₂₂D₈O₆ |

| Molar Mass | 402.48 g·mol⁻¹[7][8] | ~410.53 g·mol⁻¹ |

| CAS Number | 52-21-1[8] | Not consistently available (Varies by supplier) |

| Appearance | White crystalline powder[7][9] | White crystalline powder |

| Solubility | Poorly soluble in water; Soluble in Chloroform, Methanol, Ethanol[7] | Similar to Prednisolone Acetate |

| Melting Point | ~235-240 °C (with decomposition)[7][9] | Similar to Prednisolone Acetate |

Mechanism of Action: Glucocorticoid Receptor Signaling

Prednisolone acetate exerts its effects after being converted to its active form, prednisolone.[1] Prednisolone, a cortisol mimic, is lipophilic and enters the cell via passive diffusion.[1] Inside the cytoplasm, it binds to the glucocorticoid receptor (GR).[1][2] This binding event causes a conformational change in the GR, leading to its activation and translocation into the nucleus.[1]

Once in the nucleus, the activated prednisolone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates the transcription of target genes.[1] The primary therapeutic effects stem from:

-

Transrepression: Inhibition of pro-inflammatory transcription factors like NF-κB, reducing the expression of pro-inflammatory cytokines.[2]

-

Transactivation: Upregulation of anti-inflammatory genes, such as interleukin-10.[2]

Additionally, rapid, non-genomic actions that involve interactions with cell membranes and other signaling pathways contribute to the swift anti-inflammatory effects of the drug.[1]

References

- 1. What is the mechanism of Prednisolone Acetate? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Deuterated Steroids Standard Mixture, SMB00968 - Sigma Aldrich [sigmaaldrich.com]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. Synthesis of 3α-deuterated 7α-hydroxy-DHEA and 7-oxo-DHEA and application in LC-MS/MS plasma analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prednisolone acetate - Wikipedia [en.wikipedia.org]

- 8. Prednisolone Acetate [webbook.nist.gov]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Methodological & Application

Application Note: High-Throughput Analysis of Prednisolone in Human Plasma and Urine using Prednisolone Acetate-d8 as an Internal Standard by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of prednisolone in biological matrices, specifically human plasma and urine. The use of a stable isotope-labeled internal standard, prednisolone acetate-d8, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are suitable for high-throughput analysis in clinical and research settings, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Prednisolone is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties in the treatment of a variety of conditions.[1] Accurate measurement of prednisolone concentrations in biological fluids is crucial for pharmacokinetic analysis, dose optimization, and monitoring patient compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity.[2][3]

A key challenge in LC-MS/MS-based bioanalysis is the potential for matrix effects, where components of the biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted strategy to mitigate these effects.[4] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable correction and accurate quantification. This application note provides detailed protocols for sample preparation and LC-MS/MS analysis of prednisolone using this compound as an internal standard.

Experimental Protocols

Sample Preparation

Two primary methods for sample preparation are presented: liquid-liquid extraction (LLE) for urine samples and solid-phase extraction (SPE) for plasma samples.

1. Liquid-Liquid Extraction (LLE) for Urine Samples

This protocol is adapted for the analysis of total prednisolone, including glucuroconjugated forms, which often requires an enzymatic hydrolysis step.[5][6]

-

Enzymatic Hydrolysis (for conjugated prednisolone):

-

Extraction:

-

Allow the sample to cool to room temperature.

-

Alkalinize the mixture to pH 8-9 by adding 150 µL of 25% potassium carbonate solution.[6]

-

Add 6 mL of ethyl acetate and vortex for 5 minutes.[6]

-

Centrifuge at 1400 x g for 5 minutes.[6]

-

Transfer the upper organic layer to a new tube.[6]

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]

-

-

Reconstitution:

2. Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is suitable for the extraction of prednisolone from plasma.[7]

-

Sample Pre-treatment:

-

To 500 µL of plasma, add the internal standard (prednisolone-d6 was used in the reference, this compound is a suitable alternative).[7]

-

-

Extraction:

-

Condition an OASIS WCX (1cc, 30mg) SPE cartridge.[7]

-

Load the pre-treated plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the analyte and internal standard.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase for injection.[8]

-

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

Liquid Chromatography (LC) Conditions

| Parameter | Condition |

| Column | Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[6] or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water[9][10][11] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile[10][11] |

| Flow Rate | 400 µL/min[6] |

| Column Temperature | 45°C[6] |

| Injection Volume | 10 µL[6] |

| Gradient Elution | A linear gradient can be optimized for baseline separation of prednisolone and the internal standard from matrix components.[6][11] |

Tandem Mass Spectrometry (MS/MS) Conditions

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI) in positive mode[2] |

| Capillary Voltage | 3.5 kV[6] |

| Source Temperature | 120°C[6] |

| Desolvation Temperature | 450°C[6] |

| Cone Gas Flow | 50 L/h[6] |

| Desolvation Gas Flow | 1200 L/h[6] |

| Collision Gas | Argon[6] |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Prednisolone and Prednisolone-d6 (as a proxy for this compound)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Prednisolone | 361.1 | 147.1 |

| Prednisolone-d6 | 367.1 | 349.24 |

Note: The exact MRM transitions for this compound should be optimized experimentally. The transitions for prednisolone-d6 are provided as a close reference.[8]

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of prednisolone.

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of prednisolone in human plasma and urine.

Linearity, Limits of Detection, and Quantification

The method is linear over a wide range of concentrations, making it suitable for analyzing samples from clinical studies.

Table 2: Method Performance Characteristics

| Parameter | Urine | Plasma |

| Linearity Range | N/A | 5 - 500 ng/mL[8] |

| Limit of Detection (LOD) | 0.005 µg/mL | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 0.075 µg/mL | 1.0 ng/mL |

*Data for tear film and plasma analysis of prednisolone and prednisolone acetate, which can be considered indicative of the method's sensitivity.[11]

Accuracy and Precision

The use of a stable isotope-labeled internal standard ensures high accuracy and precision. In similar steroid panel analyses, apparent recoveries have been reported to be between 86.4% and 115.0%, with intra- and inter-assay precision between 5.3% and 12.8%.[3]

Matrix Effects

While the use of a deuterated internal standard is intended to compensate for matrix effects, it is important to note that significant ion suppression or enhancement can still occur, particularly in urine samples with high specific gravity.[4] The ratio of the analyte to the internal standard signal should remain consistent even if the absolute signal intensities vary.[4] Post-column infusion experiments can be performed to assess the extent of matrix effects.[4]

Conclusion

The LC-MS/MS method detailed in this application note, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of prednisolone in human plasma and urine. The protocols are well-suited for high-throughput bioanalytical laboratories and can be readily implemented to support clinical and research studies in drug development and therapeutic monitoring. The inclusion of a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in regulated bioanalysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dshs-koeln.de [dshs-koeln.de]

- 5. agilent.com [agilent.com]

- 6. DSpace [repositori.upf.edu]

- 7. researchgate.net [researchgate.net]

- 8. Population pharmacokinetic modelling of prednisolone in systemic lupus erythematosus patients: Analysis of exposure and disease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synnovis.co.uk [synnovis.co.uk]

- 10. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tear Film Pharmacokinetics and Systemic Absorption Following Topical Administration of 1% Prednisolone Acetate Ophthalmic Suspension in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Prednisolone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

This document provides a detailed protocol for the quantification of Prednisolone in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This method is suitable for pharmacokinetic studies, clinical research, and drug monitoring. The protocol employs Prednisolone-d6 as a stable isotope-labeled internal standard to ensure high accuracy and precision.

Introduction

Prednisolone is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties, widely prescribed for a variety of conditions.[1] Accurate measurement of its concentration in human plasma is crucial for therapeutic drug monitoring to optimize dosage and minimize adverse effects. LC-MS/MS has become the gold standard for this analysis due to its high selectivity, sensitivity, and throughput.[2] This method describes a validated procedure for the determination of prednisolone in human plasma, incorporating a deuterated internal standard to correct for matrix effects and variations in sample processing.

Experimental

-

Prednisolone (≥99% purity)

-

Prednisolone-d6 (internal standard, IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (drug-free, sourced from a certified vendor)

-

Solid Phase Extraction (SPE) cartridges (e.g., OASIS WCX)[3] or protein precipitation reagents.

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution (e.g., Agilent 1260 Infinity series or equivalent).[4]

-

A triple quadrupole mass spectrometer (e.g., AB Sciex 6500+ or equivalent) equipped with an electrospray ionization (ESI) source.[5]

-

Analytical column: A C18 column (e.g., Gemini C18, 150 × 4.6 mm, 5 µm) is suitable for this separation.[3]

-

Stock Solutions: Prepare primary stock solutions of Prednisolone and Prednisolone-d6 in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare intermediate working solutions of Prednisolone by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

-

Internal Standard Working Solution: Prepare a working solution of Prednisolone-d6 at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the Prednisolone working solutions to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high). A typical calibration curve range is 2.0–1000 ng/mL.[3]

-

To 500 µL of plasma sample (blank, CS, QC, or unknown), add 50 µL of the internal standard working solution.[3]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 10% methanol in water).

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition and inject into the LC-MS/MS system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Gemini C18 (150 × 4.6 mm, 5 µm)[3] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |

| Flow Rate | 0.8 mL/min |

| Gradient | Start with 50% B, increase to 95% B over 3 min, hold for 1 min, return to 50% B and equilibrate for 2 min. |

| Injection Volume | 10 µL[4] |

| Column Temperature | 40°C |

| Run Time | Approximately 6 minutes |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120°C[7] |

| Desolvation Temperature | 450°C[7] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Prednisolone and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Prednisolone | 361.2 | 147.1 | 25 |

| Prednisolone (Quantifier) | 361.2 | 343.2 | 15 |

| Prednisolone-d6 (IS) | 367.2 | 150.1 | 25 |

| Prednisolone-d6 (Quantifier) | 367.2 | 349.2 | 15 |

Note: The specific collision energies and other MS parameters may require optimization for the instrument in use.

Data Analysis and Method Validation

The concentration of Prednisolone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.

The method should be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Table 4: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2.0 ng/mL[3][8] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 7%[1] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 7%[1] |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | 94.7% to 103.8%[3] |

| Extraction Recovery | Consistent and reproducible | ≥ 80%[3] |

| Matrix Effect | Within acceptable limits | Matrix factors ranged from 1.00 to 1.06[3] |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Prednisolone quantification in human plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Prednisolone in human plasma. The use of a deuterated internal standard and a robust sample preparation technique ensures high-quality data suitable for a range of clinical and research applications. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the standards for bioanalytical method validation.

References

- 1. Prednisolone measurement in human serum using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. A rapid and sensitive LC-ESI-MS/MS method for detection and quantitation of methylprednisolone and methylprednisolone acetate in rat plasma after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DSpace [repositori.upf.edu]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for Prednisolone Analysis Using a Stable Isotope-Labeled Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prednisolone is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. Accurate quantification of prednisolone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the results.[1]

This document provides detailed application notes and protocols for the sample preparation of prednisolone from biological matrices (e.g., plasma, serum, urine) using three common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is presented with a step-by-step protocol and a summary of expected quantitative performance.

Mechanism of Action of Prednisolone

Prednisolone exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[2][3] Upon binding, the GR complex translocates to the nucleus, where it modulates the transcription of target genes.[2][3] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins, such as cytokines and chemokines.[2]

Experimental Workflow Overview

The general workflow for prednisolone analysis involves sample collection, addition of the stable isotope-labeled internal standard, extraction, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The choice of sample preparation method can significantly impact recovery, matrix effects, and the limit of quantification (LOQ). The following table summarizes typical performance data for the three methods.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Recovery (%) | > 82%[4] | 66.5% - 104.8%[2] | > 50%[5] |

| Matrix Effect | Generally lower than PPT[5] | Can be significant | Can be significant |

| Lower Limit of Quantification (LOQ) | 8.0 - 11.6 ng/mL[4] | 1.5 - 4.0 µg/L[2] | 2.00 ng/mL[6] |

| Time and Labor | More time-consuming, can be automated | Moderately time-consuming | Rapid and simple |

| Selectivity | High | Moderate | Low |

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

SPE is a highly selective method that can provide clean extracts, leading to reduced matrix effects.[5] This protocol is based on the use of a hydrophilic-lipophilic balanced (HLB) sorbent.

Materials:

-

Biological sample (e.g., 500 µL plasma)

-

Prednisolone stable isotope-labeled internal standard (SIL-IS) working solution

-

SPE cartridges (e.g., Oasis HLB, 1 mL/30 mg)[4]

-

Methanol (HPLC grade)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

SPE vacuum manifold

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Sample Pre-treatment:

-

Pipette 500 µL of the biological sample into a microcentrifuge tube.

-

Add a known amount of the prednisolone SIL-IS working solution.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol through the sorbent.

-

Equilibrate the cartridges by passing 1 mL of deionized water through the sorbent. Do not allow the sorbent to dry out.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of deionized water to remove polar interferences.

-

Apply a stronger vacuum for 5 minutes to dry the sorbent.

-

-

Elution:

-

Place a clean collection tube inside the manifold.

-

Elute the prednisolone and SIL-IS from the cartridge with 1 mL of acetonitrile.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[1]

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial.

-

Liquid-Liquid Extraction (LLE) Protocol

LLE is a classic extraction technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Materials:

-

Biological sample (e.g., 500 µL whole blood)[1]

-

Prednisolone SIL-IS working solution

-

Deionized water

-

Ethyl acetate (HPLC grade)[1]

-

0.2 N Sodium hydroxide (NaOH)[1]

-

Glass test tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Sample Pre-treatment:

-

Pipette 500 µL of the biological sample into a glass test tube.

-

Add 1.5 mL of deionized water and vortex to mix.[1]

-

Add a known amount of the prednisolone SIL-IS working solution.

-

-

Extraction:

-

Phase Separation and Washing:

-

Carefully transfer the upper organic layer to a clean glass test tube.

-

Add 3 mL of 0.2 N NaOH to the organic extract, cap, and shake to wash.[1]

-

Centrifuge at 1800 x g for 5 minutes.

-

Transfer the washed organic layer to a new clean tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen at 37°C.[1]

-

Reconstitute the dried residue in 300 µL of the initial mobile phase for LC-MS/MS analysis.[1]

-

Vortex for 30 seconds.

-

Filter the reconstituted sample through a 0.22 µm filter before transferring to an autosampler vial.[1]

-

Protein Precipitation (PPT) Protocol

PPT is the simplest and fastest method, suitable for high-throughput analysis. It involves adding an organic solvent to precipitate proteins, which are then removed by centrifugation.

Materials:

-

Biological sample (e.g., 200 µL plasma)

-

Prednisolone SIL-IS working solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream)

Protocol:

-

Sample Pre-treatment:

-

Pipette 200 µL of the biological sample into a microcentrifuge tube.

-

Add a known amount of the prednisolone SIL-IS working solution.

-

-

Protein Precipitation:

-

Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to sample) to the tube.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial.

-

The choice of sample preparation method for prednisolone analysis depends on the specific requirements of the study, including the desired level of sensitivity, selectivity, and sample throughput.

-

Solid-Phase Extraction offers the cleanest extracts and is ideal for methods requiring high sensitivity and minimal matrix effects.

-

Liquid-Liquid Extraction provides a good balance between cleanliness and ease of use.

-

Protein Precipitation is the fastest method and is well-suited for high-throughput screening, although it may be more susceptible to matrix effects.

The use of a stable isotope-labeled internal standard is strongly recommended for all methods to ensure the highest accuracy and precision in the quantification of prednisolone.

References

- 1. scispace.com [scispace.com]

- 2. What is the mechanism of Prednisolone? [synapse.patsnap.com]

- 3. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 4. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Prednisolone Acetate-d8

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Prednisolone acetate-d8. Prednisolone acetate is a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. The deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices. This document provides the essential mass spectrometry transitions, a comprehensive experimental protocol, and visual representations of the workflow and fragmentation pathway to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

Prednisolone acetate is a corticosteroid pro-drug that is converted to the active metabolite, prednisolone, in the body. Due to its therapeutic importance, sensitive and specific analytical methods are required for its monitoring in various stages of drug development and in clinical and forensic toxicology. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative LC-MS/MS analysis as they compensate for matrix effects and variations in sample processing. This application note outlines a complete methodology for the reliable quantification of this compound using a triple quadrupole mass spectrometer.

Experimental

Sample Preparation

A generic sample preparation protocol involving protein precipitation followed by liquid-liquid extraction is described below. This procedure is suitable for plasma and urine samples and aims to maximize recovery while minimizing matrix interference.

-

Protein Precipitation: To 250 µL of the sample (e.g., serum or plasma), add 750 µL of acetonitrile containing the deuterated internal standard cocktail. Vortex for 5 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 1400 x g for 5 minutes.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 300 µL of deionized water and 1 mL of ethyl acetate. Vortex mix for 5 minutes.

-

Phase Separation: Centrifuge at 1400 x g for 5 minutes to ensure complete phase separation.

-

Evaporation: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40-60°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of a water:acetonitrile mixture (75:25, v/v) for injection into the LC-MS/MS system.[1]

Liquid Chromatography

An efficient chromatographic separation is critical to resolve the analyte from potential interferences. A reverse-phase C18 column is commonly used for steroid analysis.

-

LC System: Agilent 1290 Infinity LC or equivalent

-

Column: Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent[1]

-

Mobile Phase A: Water with 1 mM ammonium formate and 0.01% formic acid[1]

-

Mobile Phase B: Acetonitrile with 0.01% formic acid[1]

-

Flow Rate: 0.4 mL/min[1]

-

Column Temperature: 45°C[1]

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-8 min: 8% to 15% B

-

8-9 min: 15% to 20% B

-

9-14 min: 20% to 23% B

-

14-15 min: 23% to 90% B

-

15-16 min: Hold at 90% B

-

16-16.1 min: 90% to 8% B

-

16.1-18.5 min: Hold at 8% B[1]

-

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in positive mode. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

Mass Spectrometer: TSQ Vantage triple quadrupole mass spectrometer or equivalent

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Source Temperature: 100-120°C

-

Desolvation Temperature: 350-420°C

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

Data Presentation

The following table summarizes the key mass spectrometry parameters for the analysis of this compound. The precursor ion ([M+H]+) for this compound (C23H22D8O6) is calculated to be m/z 411.26. The transitions for the non-deuterated prednisolone acetate are also provided for reference, with its precursor ion ([M+H]+) at m/z 403.21.[2] The fragmentation is expected to be similar, with the primary loss of the acetate group and subsequent water losses from the steroid core.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| This compound | 411.3 | 351.2 | 15 | ESI+ |

| 411.3 | 333.2 | 25 | ESI+ | |